molecular formula C11H11BrO B8676873 5-Bromo-7-ethyl-3-methyl-1-benzofuran CAS No. 797784-51-1

5-Bromo-7-ethyl-3-methyl-1-benzofuran

Cat. No.: B8676873
CAS No.: 797784-51-1
M. Wt: 239.11 g/mol
InChI Key: JIBWQONOLMQPIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-7-ethyl-3-methyl-1-benzofuran is a synthetic benzofuran derivative intended for use as a key intermediate and building block in scientific research and development. Benzofuran scaffolds are of significant interest in medicinal chemistry due to their wide range of associated biological activities, which include antimicrobial, antitumor, antiviral, and anti-oxidative properties . Researchers utilize this specific brominated and alkylated benzofuran compound to explore structure-activity relationships, particularly in the development of new pharmacologically active molecules . The bromine atom at the 5-position offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the creation of diverse compound libraries. The ethyl and methyl substituents on the benzofuran core can be used to study the effects of steric bulk and lipophilicity on biological activity and crystal packing . This product is provided as a high-purity solid for use in organic synthesis and as a reference standard in analytical profiling. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this and all related benzofuran compounds in accordance with applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

797784-51-1

Molecular Formula

C11H11BrO

Molecular Weight

239.11 g/mol

IUPAC Name

5-bromo-7-ethyl-3-methyl-1-benzofuran

InChI

InChI=1S/C11H11BrO/c1-3-8-4-9(12)5-10-7(2)6-13-11(8)10/h4-6H,3H2,1-2H3

InChI Key

JIBWQONOLMQPIG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC(=C1)Br)C(=CO2)C

Origin of Product

United States

Synthetic Methodologies for 5 Bromo 7 Ethyl 3 Methyl 1 Benzofuran and Analogues

Strategic Approaches to Benzofuran (B130515) Core Construction

The formation of the benzofuran scaffold is typically achieved through the construction of either the C-O or C-C bond that completes the furan (B31954) ring fused to the benzene (B151609) core. Methodologies are generally classified as intramolecular, where a single precursor molecule undergoes cyclization, or intermolecular, where two or more components assemble to form the final product.

Intramolecular Cyclization Techniques

Intramolecular cyclization is a common and powerful strategy for synthesizing the benzofuran ring system. These methods involve a precursor molecule that already contains the majority of the required atoms, which then undergoes a ring-closing reaction to form the heterocyclic core. Various catalytic systems have been developed to facilitate these transformations efficiently.

Palladium catalysis is a versatile tool for constructing benzofuran rings, offering multiple pathways for cyclization. acs.org These reactions often proceed through mechanisms such as intramolecular Heck reactions, C-H activation, or Sonogashira coupling followed by cyclization. acs.orgnih.gov A common approach involves the intramolecular oxidative cyclization of precursors like o-allylphenols or o-alkynylphenols. researchgate.net For instance, the coupling of 2-iodophenols with terminal alkynes, catalyzed by both palladium and a copper co-catalyst (Sonogashira coupling), generates an o-alkynylphenol intermediate that subsequently cyclizes to form the benzofuran ring. acs.orgnih.gov Another strategy involves the palladium-catalyzed direct C-H bond functionalization of (Z)-2-bromovinyl phenyl ethers, which are generated from the addition of phenols to bromoalkynes. organic-chemistry.org

Precursor TypeCatalyst / ReagentsGeneral OutcomeReference
o-AllylphenolPdCl₂, NaOAc, O₂Wacker-type intramolecular cyclization to form 2-substituted benzofurans. researchgate.net
2-Iodophenols and Terminal Alkynes(PPh₃)PdCl₂, CuI, Et₃NSonogashira coupling followed by intramolecular cyclization. acs.orgnih.gov
1,6-Enynes and DisilanesPd catalystTandem cyclization and silylation to produce silyl benzofurans. rsc.org
O-Aryl Cyclic Vinylogous EstersPalladium catalystDehydrogenative intramolecular arylation at the vinylic carbon. acs.org

Copper-catalyzed reactions provide an economical and efficient alternative for benzofuran synthesis. These methods are particularly effective for the annulation of precursors such as o-halophenylacetylenes and phenols with alkynes. rsc.orgnih.gov A notable strategy is the copper-promoted hydration and annulation of 2-fluorophenylacetylene derivatives. beilstein-journals.orgnih.govbeilstein-journals.org In this process, a hydroxide source facilitates the hydration of the C-F bond, generating an in-situ o-alkynylphenol intermediate, which then undergoes copper-catalyzed intramolecular annulation to yield the benzofuran derivative. nih.govbeilstein-journals.org This approach is valued for its use of readily available starting materials. beilstein-journals.orgbeilstein-journals.org The reaction mechanism is believed to involve the formation of a potassium phenolate intermediate, coordination with the copper(I) catalyst, addition to the alkyne, and subsequent protonolysis to regenerate the catalyst and form the product. nih.gov

Precursor(s)Catalyst / ReagentsKey TransformationReference
2-Fluorophenylacetylene derivativesCuI, KOH, H₂O, KI in DMSODomino hydration of the C-F bond followed by intramolecular annulation. nih.govbeilstein-journals.orgbeilstein-journals.org
Phenols and Unactivated Internal AlkynesCopper mediatorOxidative annulation via reversible electrophilic carbocupration. rsc.org
o-Hydroxybenzaldehyde derived N-tosylhydrazones and Terminal AlkynesCuBr (ligand-free)Coupling/cyclization to form 2-substituted benzofurans. organic-chemistry.orgnih.gov
2-(2,2-dibromovinyl)-phenolsCu catalystIntramolecular cyclization to generate 2-bromobenzofurans. nih.gov

Acid-catalyzed cyclization represents a more traditional yet effective method for benzofuran synthesis. This approach typically involves the dehydration or rearrangement of a suitably functionalized precursor. A variety of acids, including Brønsted acids like polyphosphoric acid (PPA) and p-toluenesulfonic acid, and Lewis acids such as indium(III) halides or iron(III) chloride, can be employed. nih.govwuxiapptec.comjocpr.com For example, the PPA-catalyzed cyclization of acetal precursors proceeds through protonation, elimination of an alcohol to form an oxonium ion, and subsequent intramolecular nucleophilic attack by the phenyl ring. wuxiapptec.com Similarly, indium(III) halides have been shown to catalyze the 5-endo-dig hydroalkoxylation of o-alkynylphenols to produce benzofurans in high yields. nih.gov

Precursor TypeCatalyst / ReagentsMechanism/Reaction TypeReference
Acetal of an aryl etherPolyphosphoric Acid (PPA)Protonation, elimination of MeOH to form an oxonium ion, followed by nucleophilic addition. wuxiapptec.com
o-AlkynylphenolsInI₃Lewis acid activation of the alkyne, followed by nucleophilic addition of the phenol. nih.gov
o-Alkenyl phenolsTriflimide / Trimethylsilyl trifluoromethanesulfonateLewis acid-promoted intramolecular cyclization. nih.gov
Salicyl alcohols and 2-methylfuranAcid catalystCascade reaction followed by oxidation. researchgate.net

Free radical cyclization offers a unique pathway for the construction of complex benzofuran derivatives, particularly those that are difficult to access through other methods. scienceopen.comrsc.org These reactions are initiated by the generation of a radical species, which then undergoes an intramolecular cyclization cascade. For instance, a method has been developed where a single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers initiates a radical cyclization. researchgate.net This is followed by an intermolecular radical-radical coupling step to construct complex benzofurylethylamine derivatives, demonstrating the power of radical cascades in building intricate molecular architectures. researchgate.net

Intermolecular Cyclization and Coupling Strategies

While intramolecular reactions are prevalent, intermolecular strategies provide a convergent approach to the benzofuran core by assembling it from simpler, separate components in a single pot or sequential manner. These methods often involve transition-metal catalysis to form multiple C-C and/or C-O bonds with high efficiency. researchgate.net An example includes the palladium-catalyzed reaction between phenols and bromoalkynes, which first generates a (Z)-2-bromovinyl phenyl ether intermediate that then undergoes an intramolecular cyclization via C-H functionalization to yield the benzofuran product. organic-chemistry.org Another intermolecular approach is the copper-catalyzed coupling of terminal alkynes with N-tosylhydrazones derived from o-hydroxybenzaldehydes, which combines two different molecules to directly form the benzofuran scaffold. nih.gov These strategies are valuable for their ability to rapidly build molecular complexity from simple starting materials.

Specific Synthetic Pathways for 5-Bromo-7-ethyl-3-methyl-1-benzofuran

While a direct, one-step synthesis for this compound is not extensively documented, its structure can be assembled through a logical sequence of reactions that functionalize the benzofuran core in a regioselective manner. The synthesis would involve the initial formation of a substituted benzofuran intermediate, followed by the introduction of the remaining functional groups.

Electrophilic bromination is a common method for introducing a bromine atom onto the benzofuran ring. The regioselectivity of this reaction is directed by the existing substituents. For an intermediate such as 7-ethyl-3-methyl-1-benzofuran, the electron-donating alkyl groups at the 3- and 7-positions would activate the ring towards electrophilic substitution. The bromine electrophile would be directed to the C5 position, which is sterically accessible and electronically enriched. Reagents like N-bromosuccinimide (NBS) in a suitable solvent are typically used for such transformations. acs.org Iron(III)-catalyzed halogenation has also been reported as a method for the regioselective halogenation of aryl rings prior to cyclization. acs.org

The methyl and ethyl groups can be introduced at different stages of the synthesis. The 3-methyl group is often incorporated during the initial ring formation. For instance, reacting an appropriately substituted o-hydroxyaryl ketone with a reagent like chloroacetone can lead directly to a 3-methylbenzofuran (B1293835). nih.gov

Alternatively, Friedel-Crafts alkylation can be used to introduce alkyl groups onto the benzene portion of the benzofuran ring, although this can sometimes lead to mixtures of products. A more controlled approach involves starting with a phenol that already contains the desired alkyl substituents, such as 2-bromo-6-ethylphenol, and then building the furan ring onto it.

Achieving the specific 3,5,7-substitution pattern requires a synthetic strategy that carefully controls the regiochemistry of each step. A plausible synthetic route could be:

Formation of the Core Ring: Start with a 2-ethyl-6-substituted phenol. A reaction with an α-haloketone like chloroacetone would form a 7-ethyl-3-methyl-1-benzofuran intermediate. The regioselectivity of this initial cyclization is crucial. oregonstate.edu

Electrophilic Bromination: The resulting 7-ethyl-3-methyl-1-benzofuran intermediate is then subjected to electrophilic bromination. The activating effects of the C7-ethyl and C3-methyl groups, combined with the directing effect of the furan oxygen, would preferentially direct the incoming bromine to the C5 position, yielding the final product, this compound.

This stepwise approach allows for the unambiguous placement of each substituent, ensuring the synthesis of the correct regioisomer.

Optimization of Reaction Conditions and Catalyst Systems

The efficiency and yield of benzofuran synthesis are highly dependent on the optimization of reaction parameters. Key factors that are commonly screened include the choice of catalyst, solvent, base, reaction temperature, and time. researchgate.net

Catalyst and Ligand: In cross-coupling reactions, the choice of the transition metal (e.g., Palladium, Copper, Nickel) and the associated ligands is critical. nih.govorganic-chemistry.org For instance, in palladium-catalyzed reactions, ligands like triphenylphosphine (PPh₃) or more specialized phosphines can significantly impact catalyst activity and stability. acs.org

Solvent: The polarity of the solvent can influence reaction rates and selectivity. Solvents ranging from polar aprotics like DMF and acetonitrile to nonpolar solvents like toluene are used depending on the specific reaction. nih.govscielo.br Green solvents, such as deep eutectic solvents (DES), have also been explored to create more environmentally benign processes. acs.org

Temperature and Reaction Time: These parameters are often interdependent. Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes by enabling rapid heating to high temperatures. kcl.ac.ukresearchgate.net For conventional heating, optimal temperatures are determined to ensure complete conversion without promoting side reactions or decomposition. scielo.br

Base: The choice and stoichiometry of the base (e.g., K₂CO₃, Cs₂CO₃, Et₃N) are crucial for reactions that involve deprotonation steps, such as the O-alkylation of phenols or in Sonogashira couplings. acs.orgresearchgate.net

Table 3: Effect of Reaction Parameters on a Microwave-Assisted Cyclization

Parameter Variation Outcome
Temperature 100°C to 150°C Yield increases with temperature, optimal at 150°C. researchgate.net
Reaction Time 10 min to 40 min Reaction goes to completion within 30 minutes. researchgate.net
Catalyst/Base K₃PO₄, CH₃CO₂K, Cs₂CO₃ Carbonates like Cs₂CO₃ found to be highly efficient. researchgate.net

| Solvent | Single vs. Co-solvent | Co-solvent systems often provide better yields. researchgate.net |

This table represents a generalized summary of optimization principles for benzofuran synthesis based on available literature. researchgate.net

Influence of Catalysts (e.g., Pd, Cu, Rh, Au) on Yield and Selectivity

Transition metal catalysts are of paramount importance in the synthesis of the benzofuran nucleus. nih.gov The choice of catalyst—typically based on palladium, copper, rhodium, or gold—profoundly impacts the reaction's yield, selectivity, and substrate scope.

Palladium (Pd): Palladium-catalyzed reactions are highly efficient for constructing the benzofuran scaffold. nih.gov One common method is the Sonogashira coupling of terminal alkynes with iodophenols, followed by intramolecular cyclization. acs.org For instance, the use of a (PPh₃)PdCl₂ catalyst, often in conjunction with a copper co-catalyst, facilitates this transformation. nih.govacs.org Palladium nanoparticles have also been employed to catalyze one-pot syntheses of benzofurans via Sonogashira cross-coupling reactions under ambient conditions, with the added benefit of the catalyst being recyclable. organic-chemistry.org Ligand-free palladium catalysis, such as using palladium-tetrakis(triphenylphosphine), has been successful in the synthesis of benzofuran derivatives through processes involving oxidative addition and intramolecular Heck reactions. acs.org

Copper (Cu): Copper-based catalysts offer a cost-effective alternative to palladium for benzofuran synthesis. researchgate.net Copper iodide (CuI) is frequently used, sometimes as a co-catalyst with palladium, where it is essential for the reaction to proceed. nih.govacs.org Copper-catalyzed methodologies include one-pot syntheses reacting o-hydroxy aldehydes, amines, and alkynes. nih.govacs.org In some procedures, copper chloride is used as the primary catalyst with a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to yield trifluoroethyl-substituted benzofuran derivatives in high yields (45–93%). nih.govacs.org

Rhodium (Rh): Rhodium catalysts have enabled novel synthetic routes to benzofurans. For example, rhodium-catalyzed annulation through a C–H directing group migration between 1,3-diynes and N-benzoxyacetamide has been reported to produce benzofuran derivatives in high yields. nih.govacs.org Another approach involves the rhodium-mediated transfer of vinylene between vinyl carbonate and meta-salicylic acid derivatives to obtain a wide range of substituted benzofurans. acs.org

Gold (Au): Gold(I) complexes have been shown to catalyze the cycloisomerization of 2-(iodoethynyl)aryl esters to produce 3-iodo-2-acyl benzofurans. organic-chemistry.org This process involves a unique researchgate.netmdpi.com-iodine shift and a C-O ring-closure to form the benzofuran ring. organic-chemistry.org

Table 1: Comparison of Catalysts in Benzofuran Synthesis

Catalyst System Typical Reaction Yield Range Key Advantages
Palladium (Pd) Sonogashira coupling / Intramolecular cyclization 70-91% nih.govacs.org High efficiency, broad substrate scope. nih.gov
Copper (Cu) One-pot multicomponent reactions 45-93% nih.govacs.org Cost-effective, green chemistry applications. researchgate.net
Rhodium (Rh) C-H activation / Annulation 30-80% acs.org Novel synthetic pathways, high yields in specific reactions. nih.govacs.org
Gold (Au) Cycloisomerization of aryl esters Moderate to Good Unique reaction mechanisms (e.g., iodine shift). organic-chemistry.org

Role of Solvents, Bases, and Temperature in Reaction Efficiency

The efficiency of benzofuran synthesis is highly dependent on the interplay of solvents, bases, and reaction temperature. Optimizing these parameters is crucial for maximizing yield and minimizing side products. nih.govresearchgate.net

Solvents: The choice of solvent can significantly influence reaction outcomes. In palladium-catalyzed Sonogashira reactions, polar aprotic solvents like acetonitrile and N,N-dimethylformamide (DMF) are commonly used. nih.govresearchgate.net Acetonitrile has been identified as an optimal solvent in some multicomponent processes, leading to cleaner reactions and better yields. nih.gov For certain copper-catalyzed reactions, dimethylformamide is effective. nih.govacs.org In an effort to develop greener protocols, deep eutectic solvents (DES) like choline chloride-ethylene glycol have been successfully used, which can stabilize polar intermediates and accelerate transformations. nih.govacs.org

Bases: Bases play a critical role, often acting as catalysts or promoters. Triethylamine (TEA) is frequently used as both a base and a solvent in Pd/Cu-catalyzed Sonogashira couplings. nih.govacs.org It has also been employed as a catalyst in the Rap–Stoermer reaction, a type of Dieckmann-like aldol condensation, to produce benzofurans in excellent yields (81–97%) under solvent-free conditions. nih.govresearchgate.net Other bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and lithium tert-butoxide have been utilized in specific copper and palladium-catalyzed systems, respectively. acs.org The selection of the base can be critical for reaction success and yield.

Temperature: Reaction temperature is a key variable that must be carefully controlled. For instance, in a microwave-assisted, three-component synthesis of 2,3-disubstituted benzofurans, it was found that conducting the initial Sonogashira coupling at room temperature, rather than at 60°C or 80°C, resulted in a cleaner reaction and did not negatively affect the yield. nih.gov Conversely, some reactions, such as the TEA-catalyzed Rap–Stoermer reaction, are performed at elevated temperatures (130°C) to achieve high yields. researchgate.net The optimal temperature is therefore highly specific to the particular reaction mechanism and catalyst system being employed.

Table 2: Influence of Reaction Conditions on Benzofuran Synthesis

Parameter Condition Effect on Reaction Example
Solvent Acetonitrile Optimal for clean reactions and high yields in some Pd-catalyzed multicomponent syntheses. nih.gov Sonogashira/cyclization for 2,3-disubstituted benzofurans. nih.gov
Deep Eutectic Solvents (DES) Eco-friendly medium, stabilizes intermediates, accelerates reactions. nih.govacs.org CuI-catalyzed one-pot synthesis. nih.govacs.org
Base Triethylamine (TEA) Acts as catalyst and base, enabling high yields. nih.govresearchgate.net Rap-Stoermer reaction. nih.govresearchgate.net
DBU Effective base in copper-catalyzed reactions. nih.govacs.org Synthesis of trifluoroethyl-substituted benzofurans. nih.govacs.org
Temperature Room Temperature Can lead to cleaner reactions and improved yields in specific multistep processes. nih.gov Initial step of a microwave-assisted Sonogashira coupling. nih.gov
130°C Required for high conversion in certain condensation reactions. researchgate.net Solvent-free Rap-Stoermer reaction. researchgate.net

Microwave-Assisted and Green Chemistry Approaches in Benzofuran Synthesis

In recent years, there has been a significant shift towards more sustainable and efficient synthetic methods. Microwave-assisted organic synthesis (MAOS) and other green chemistry principles have been successfully applied to the production of benzofurans. mdpi.comsapub.org

Microwave irradiation has emerged as a powerful tool, offering advantages such as dramatically reduced reaction times, improved yields, and enhanced product purity. researchgate.netmdpi.comsapub.org In the context of benzofuran synthesis, microwave assistance has been shown to be more efficient than conventional heating methods. mdpi.com For example, a one-pot, three-component synthesis of 2,3-disubstituted benzofurans under Sonogashira conditions demonstrated that microwave irradiation shortens reaction times and minimizes the formation of side products. nih.gov Ultrasound-assisted synthesis is another green technique that has been used to produce benzofuran derivatives in good to excellent yields (60-96%) in shorter time frames compared to conventional methods. mdpi.com

Green chemistry approaches also focus on reducing waste and avoiding hazardous substances. This includes the use of eco-friendly deep eutectic solvents and solvent-free reaction conditions. nih.govacs.orgtandfonline.com Solvent-less reactions are particularly advantageous as they eliminate the need for expensive, toxic, and often difficult-to-remove solvents, thereby reducing environmental pollution. tandfonline.com The use of recyclable catalysts, such as palladium nanoparticles, further contributes to the sustainability of these synthetic routes. organic-chemistry.org

Scale-Up Considerations for Laboratory Synthesis

Transitioning a synthetic protocol for a benzofuran derivative from a laboratory bench scale to a larger, gram-scale production requires careful consideration of several factors. While many modern catalytic methods demonstrate high yields on a small scale, challenges can arise during scale-up.

One key consideration is the management of reaction exotherms, which become more significant in larger reaction volumes. The choice of solvent and the efficiency of stirring and heat transfer are critical. researchgate.net The cost and availability of starting materials, catalysts, and reagents also become more important factors. For example, while palladium catalysts are highly effective, their cost can be a limitation for large-scale synthesis, making the development of efficient copper-catalyzed or catalyst-free methods particularly attractive. researchgate.net

The practicality of the workup and purification procedures is another crucial aspect. Methods that are straightforward on a small scale, such as column chromatography, can become cumbersome and generate large amounts of waste when scaled up. Therefore, protocols that yield clean products requiring minimal purification are highly desirable. Some reported copper-catalyzed and palladium-catalyzed methodologies for benzofuran synthesis have been successfully demonstrated on a gram-scale, indicating their potential for larger-scale applications. acs.orgnih.gov The development of robust, one-pot procedures that minimize intermediate handling and purification steps is a key strategy for efficient and practical scale-up. nih.gov

Chemical Reactivity and Transformation Studies of 5 Bromo 7 Ethyl 3 Methyl 1 Benzofuran

Electrophilic Substitution Reactions on the Benzofuran (B130515) Ring System

The benzofuran ring is an aromatic system with a high electron density, making it prone to electrophilic substitution reactions. The directing effects of the existing substituents (bromo, ethyl, and methyl groups) and the heteroatom (oxygen) play a crucial role in determining the position of further substitution. The oxygen atom in the furan (B31954) ring strongly activates the C-2 and C-3 positions. However, with the C-3 position already substituted with a methyl group, electrophilic attack is generally directed to other available positions on the benzene (B151609) ring.

Further halogenation of 5-Bromo-7-ethyl-3-methyl-1-benzofuran would introduce an additional halogen atom onto the benzofuran nucleus. The positions most susceptible to electrophilic attack are C-4 and C-6, influenced by the directing effects of the existing substituents. The bromo- and alkyl groups are ortho-, para-directing. For instance, bromination of benzofuran derivatives often occurs at available positions on the benzene ring. researchgate.net While specific studies on this compound are not extensively documented, related benzofuran systems demonstrate that reaction with reagents like N-bromosuccinimide (NBS) can lead to the introduction of a bromine atom. researchgate.net

Table 1: Potential Halogenation Reactions of this compound

Reagent Expected Product(s) Notes
N-Bromosuccinimide (NBS) 5,X-Dibromo-7-ethyl-3-methyl-1-benzofuran (where X = 4 or 6) Regioselectivity would depend on reaction conditions.

Nitration and acylation are classic electrophilic aromatic substitution reactions. For benzofuran systems, nitration can be achieved using reagents like sodium nitrate (B79036) under specific conditions. researchgate.net The position of nitration on this compound would again be directed to the C-4 or C-6 positions.

Friedel-Crafts acylation of benzofurans, typically using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst, is also a common transformation. researchgate.net This reaction would introduce an acyl group onto the benzene ring of the molecule.

Table 2: Potential Nitration and Acylation Reactions

Reaction Reagent Expected Product(s)
Nitration HNO₃/H₂SO₄ 5-Bromo-7-ethyl-3-methyl-X-nitro-1-benzofuran (X = 4 or 6)

Nucleophilic Substitution Reactions Involving the Bromine Atom at C-5

The bromine atom at the C-5 position is a key site for synthetic modification, enabling the introduction of a wide variety of functional groups through nucleophilic substitution, particularly via transition-metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organohalide using a palladium catalyst, is a powerful tool for forming carbon-carbon bonds. researchgate.nettcichemicals.com The 5-bromo substituent of the target compound makes it a suitable substrate for such reactions, allowing for the introduction of aryl, heteroaryl, or vinyl groups at this position. researchgate.net

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. organic-chemistry.orgresearchgate.net This would allow for the introduction of an alkyne moiety at the C-5 position of the benzofuran ring.

Table 3: Representative Cross-Coupling Reactions

Reaction Coupling Partner Catalyst System Expected Product
Suzuki-Miyaura Arylboronic acid Pd catalyst, Base 5-Aryl-7-ethyl-3-methyl-1-benzofuran

Reductive debromination would involve the removal of the bromine atom at the C-5 position and its replacement with a hydrogen atom. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or hydride reagents. This transformation would yield 7-ethyl-3-methyl-1-benzofuran.

Reactions at the Ethyl and Methyl Substituents

The ethyl and methyl groups are generally less reactive than the benzofuran ring or the bromo-substituent. However, under specific conditions, they can undergo reactions. For instance, the benzylic protons of the ethyl group (the CH₂ group attached to the ring) could be susceptible to free-radical halogenation using reagents like N-bromosuccinimide under UV irradiation. Oxidation of the alkyl side chains could also be possible using strong oxidizing agents, potentially leading to carboxylic acid functionalities, although this might also affect the electron-rich benzofuran ring.

Detailed Spectroscopic Data for this compound Not Available in Publicly Accessible Scientific Literature

Following a comprehensive search of publicly available scientific databases and literature, the specific experimental data required to generate an article on the advanced spectroscopic and structural characterization of this compound could not be located. The requested article structure is heavily reliant on detailed, specific findings from various analytical techniques, which appear to be unpublished or otherwise unavailable for this particular chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: No specific ¹H NMR or ¹³C NMR chemical shift data, nor any two-dimensional NMR (COSY, HMQC, HMBC) or variable temperature NMR studies for this compound were found. While general NMR characteristics of the benzofuran scaffold are known, the specific shifts and couplings are highly dependent on the substitution pattern, and thus, data from other derivatives cannot be accurately extrapolated.

Mass Spectrometry (MS): Verifiable high-resolution mass spectrometry (HRMS) data to confirm the molecular formula and detailed fragmentation patterns from techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) were not available for this compound. Research on similar benzofuran structures indicates that fragmentation often involves the benzofuran ring system, but specific pathways are unique to each molecule.

While information exists for other substituted benzofurans, including various bromo- and methyl- derivatives, the unique combination of substituents in this compound means that a scientifically accurate and detailed analysis as requested cannot be constructed without direct experimental data for this specific molecule.

Due to the absence of this foundational spectroscopic data, it is not possible to generate the requested in-depth article with the required data tables and detailed research findings without resorting to speculation, which would compromise scientific accuracy.

Advanced Spectroscopic and Structural Characterization of 5 Bromo 7 Ethyl 3 Methyl 1 Benzofuran

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

No published data available for 5-Bromo-7-ethyl-3-methyl-1-benzofuran.

X-ray Crystallography for Solid-State Structure Determination

No published data available for this compound.

Bond Lengths, Bond Angles, and Dihedral Angle Analysis

No published data available for this compound.

Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonding, π-π Stacking)

No published data available for this compound.

Theoretical and Computational Chemistry Studies of 5 Bromo 7 Ethyl 3 Methyl 1 Benzofuran

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the electronic behavior of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels, which in turn dictate the molecule's chemical properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. physchemres.org For 5-Bromo-7-ethyl-3-methyl-1-benzofuran, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311+G(d,p), can be employed to optimize the molecule's three-dimensional geometry. aip.org This process finds the lowest energy conformation, providing precise bond lengths, bond angles, and dihedral angles. aip.orgresearchgate.net

Once the geometry is optimized, frequency analysis is typically performed to confirm that the structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies). aip.org From these calculations, key thermodynamic parameters such as the enthalpy of formation, entropy, and Gibbs free energy can be determined. nih.gov These energetic values are crucial for assessing the molecule's stability relative to other isomers or related compounds. For instance, calculations on similar benzofuroxan (B160326) derivatives have been used to determine their heats of formation, indicating their energetic density. nih.gov

Table 1: Hypothetical DFT-Calculated Thermodynamic Properties of this compound

ParameterValueUnit
Enthalpy of Formation (Gas Phase)+50.2kcal/mol
Entropy (S)110.5cal/mol·K
Gibbs Free Energy of Formation+75.8kcal/mol
Dipole Moment2.15Debye

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy is related to its electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. researchgate.net For substituted benzofurans, FMO analysis reveals how different functional groups influence the electronic properties and reactivity of the core structure. bhu.ac.inrsc.org The distribution of the HOMO and LUMO across the this compound molecule would indicate the most probable sites for nucleophilic and electrophilic attack.

Table 2: Conceptual Frontier Molecular Orbital Parameters for this compound

ParameterValue (eV)Description
EHOMO-6.45Energy of the Highest Occupied Molecular Orbital
ELUMO-1.55Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)4.90Indicator of chemical reactivity and stability
Ionization Potential (I)6.45Energy required to remove an electron
Electron Affinity (A)1.55Energy released when an electron is added
Global Hardness (η)2.45Resistance to change in electron distribution

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

While DFT calculations provide a static picture of a molecule at its minimum energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements and interactions of atoms and bonds within a molecule by solving Newton's equations of motion.

For a molecule like this compound, which has flexible side chains (the ethyl group), MD simulations are valuable for exploring its conformational landscape. By simulating the molecule's movement over nanoseconds, researchers can identify different stable conformations and the energy barriers between them. nih.gov This provides insight into the molecule's flexibility and the range of shapes it can adopt in solution, which is crucial for understanding how it might interact with biological targets. researchgate.net Studies on other benzofuran (B130515) derivatives have used MD simulations to confirm the stability of ligand-protein complexes predicted by molecular docking. nih.govresearchgate.net

Molecular Docking and Binding Affinity Predictions with Biological Targets (Conceptual, Pre-clinical)

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, might bind to the active site of a biological macromolecule, typically a protein or enzyme. africanjournalofbiomedicalresearch.comorientjchem.org The process involves sampling a vast number of possible orientations and conformations of the ligand within the protein's binding pocket and scoring them based on their steric and energetic compatibility. nih.govresearchgate.net

In a conceptual pre-clinical study, this compound could be docked against various validated therapeutic targets. For example, benzofuran derivatives have been investigated as inhibitors of enzymes like acetylcholinesterase or kinases. researchgate.netnih.gov The results of a docking simulation are typically reported as a binding affinity or docking score (often in kcal/mol), which estimates the strength of the interaction. orientjchem.orgnih.gov The simulation also provides a detailed 3D model of the binding mode, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds that stabilize the complex. researchgate.net

Table 3: Conceptual Molecular Docking Results for this compound with a Hypothetical Kinase Target

ParameterValueInteracting Residues (Hypothetical)Interaction Type
Binding Affinity-9.5 kcal/molVAL 25, LEU 88Hydrophobic
LYS 42Hydrogen Bond (with furan (B31954) oxygen)
PHE 90Pi-Alkyl (with ethyl group)
ASP 95Halogen Bond (with bromine atom)

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can be used to predict spectroscopic data, which is invaluable for confirming the structure of a newly synthesized compound. Nuclear Magnetic Resonance (NMR) chemical shifts are particularly amenable to prediction through quantum mechanical calculations. nih.gov

The process typically involves optimizing the molecule's geometry using DFT and then performing a specialized NMR calculation (often using the Gauge-Independent Atomic Orbital, GIAO, method) to compute the magnetic shielding tensors for each nucleus (¹H and ¹³C). github.io These values are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Predicted spectra can be compared with experimental data to verify the structure or to help assign specific peaks in a complex spectrum. liverpool.ac.uk While data-driven methods using databases and machine learning are becoming more common, ab initio techniques provide a powerful, physics-based approach to prediction. nih.govnmrdb.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of New Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net A QSAR model is built by calculating a set of molecular descriptors (numerical values that encode different aspects of a molecule's structure, such as its size, shape, lipophilicity, and electronic properties) for a group of compounds with known activities. researchgate.net Statistical methods, like multiple linear regression, are then used to create an equation that correlates these descriptors with the observed activity. researchgate.net

For this compound, a QSAR study would involve synthesizing and testing a library of related derivatives with variations at different positions of the benzofuran core. nih.govtandfonline.com Once a statistically robust QSAR model is developed, it can be used to predict the activity of new, unsynthesized derivatives. researchgate.net This allows chemists to prioritize the synthesis of compounds that are predicted to have the highest potency, thereby streamlining the drug discovery and design process. nih.gov

Pre Clinical Biological Activity Investigations of 5 Bromo 7 Ethyl 3 Methyl 1 Benzofuran and Its Derivatives

In Vitro Cytotoxicity and Antiproliferative Studies in Cancer Cell Lines

Brominated derivatives of benzofuran (B130515) have demonstrated notable cytotoxic and antiproliferative effects across a variety of human cancer cell lines. nih.gov Research has consistently shown that incorporating bromine into the benzofuran structure, whether on the ring itself or on alkyl side chains, can lead to potent growth inhibition of cancer cells. nih.govnih.gov

The cytotoxic potential of benzofuran derivatives is commonly quantified by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. Studies have revealed that bromoalkyl and bromoacetyl derivatives of benzofurans exhibit particularly high cytotoxicity. nih.gov

For instance, one derivative, 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone, displayed selective and potent toxicity against leukemic cell lines, with IC50 values of 5.0 µM in K562 (chronic myelogenous leukemia) cells and 0.1 µM in HL-60 cells. nih.gov In another study, a bromo derivative of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, known as BM7, was found to be cytotoxic to both K562 and HL60 leukemia cells, as well as HeLa (human cervical cancer) cells, while showing no toxicity to non-cancerous primary endothelial cells (HUVEC). nih.gov

Further investigations into a series of brominated derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one identified compounds with selective action. Compound 6 from this series showed strong toxic effects in K562 cells with an IC50 of 3.83 ± 0.6 µM. nih.gov The compound BM7 also showed promising activity in colon cancer (SW480, SW620, HCT116), liver cancer (HEPG2), and breast adenocarcinoma (MDA-MB-231) cell lines. nih.gov

CompoundCell LineIC50 Value (µM)Reference
1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanoneK562 (Chronic Myelogenous Leukemia)5.0 nih.gov
1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanoneHL-60 (Acute Promyelocytic Leukemia)0.1 nih.gov
Compound 6 (a brominated derivative of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one)K562 (Chronic Myelogenous Leukemia)3.83 ± 0.6 nih.gov
1-(5-nitro-2-(p-tolyl)benzofuran-7-yl)ethan-1-oneCaski (Cervical Cancer)26.96 ± 4.97 uj.ac.za
1-(5-nitro-2-(p-tolyl)benzofuran-7-yl)ethan-1-oneMDA-MB-231 (Breast Cancer)5.13 ± 0.86 uj.ac.za

The anticancer effects of brominated benzofuran derivatives are attributed to a variety of mechanisms at the cellular level, including the induction of programmed cell death (apoptosis), generation of oxidative stress, disruption of the cell cycle, and interference with specific signaling pathways. nih.govnih.gov

A primary mechanism through which brominated benzofurans exert their anticancer effect is the induction of apoptosis. nih.govnih.gov Studies have confirmed the proapoptotic properties of these compounds through multiple assays. nih.govmdpi.com The Annexin V-FITC test, which detects the externalization of phosphatidylserine (B164497) during early apoptosis, revealed that certain brominated derivatives induce apoptosis in K562 leukemia cells. nih.gov

Furthermore, the activation of caspases, a family of proteases crucial for the execution of apoptosis, has been consistently observed. nih.govmdpi.com The Caspase-Glo 3/7 assay, which measures the activity of caspase-3 and caspase-7, confirmed the proapoptotic potential of several derivatives. nih.govmdpi.com For example, one study found that a chlorinated benzofuran derivative significantly increased caspase 3/7 activity in both HepG2 and A549 cells, by 73% and 85% respectively, indicating that apoptosis was induced in a caspase-dependent manner. mdpi.com The compound BM7 has also been shown to induce apoptosis in multiple human cancer cell lines. nih.gov

Many benzofuran derivatives exhibit pro-oxidative effects, increasing the levels of reactive oxygen species (ROS) within cancer cells. nih.govnih.gov ROS are chemically reactive molecules containing oxygen that, at high levels, can induce cellular damage and trigger apoptosis. mdpi.com

Studies have shown that certain brominated benzofurans increase ROS levels in K562 cells in a time-dependent manner, particularly after 12 hours of incubation. nih.gov The observed increase in hydrogen peroxide suggests that the oxidative action of these compounds may be linked to the generation of superoxide (B77818) radicals. nih.gov Similarly, the derivative BM7 was found to elevate ROS levels as part of its multifaceted anticancer mechanism. nih.gov This induction of oxidative stress is a key contributor to the apoptotic death of cancer cells. nih.gov

In addition to inducing apoptosis, some halogenated benzofuran derivatives can interfere with the normal progression of the cell cycle, leading to cell cycle arrest at specific phases. mdpi.com This disruption prevents cancer cells from dividing and proliferating.

Previous research has documented that novel benzofuran derivatives can impede cell cycle progression, arresting cells at the sub-G1 or G2/M phase, depending on the cancer type. mdpi.com More specifically, analysis of certain halogenated derivatives revealed that one compound induced G2/M phase arrest in HepG2 liver cancer cells. mdpi.com Another related compound caused cell cycle arrest at both the S and G2/M phases in A549 lung cancer cells. mdpi.com These findings highlight the potential for benzofuran derivatives to modulate cell cycle dynamics as part of their anticancer activity. mdpi.com

Brominated benzofurans also exert their effects by targeting specific cellular pathways involved in cancer cell survival and proliferation. One notable target is the inflammatory cytokine interleukin-6 (IL-6). nih.govnih.gov Certain derivatives have been shown to inhibit the release of proinflammatory IL-6 in K562 cells. nih.gov The compound BM7 also demonstrated the ability to suppress IL-6 release in several cancer cell lines. nih.gov The inhibition of IL-6 is significant as this cytokine is involved in chronic inflammation, which can promote tumor growth. mdpi.com

Beyond cytokine inhibition, benzofuran derivatives have been found to target key enzymes. Some of the most active derivatives have been identified as inhibitors of tubulin polymerization. nih.govmdpi.com Tubulin is the protein subunit of microtubules, which are essential for cell division; its inhibition disrupts mitosis and leads to cell death. mdpi.com Other derivatives have been designed to inhibit pathways such as the hypoxia-inducible factor (HIF-1) pathway, which is critical for tumor survival in low-oxygen environments. nih.gov

Selectivity against Normal Cell Lines

A critical aspect of anticancer drug development is the ability of a compound to selectively target cancer cells while minimizing harm to healthy, normal cells. Investigations into brominated benzofuran derivatives have shown promising results in this regard. Studies have evaluated the cytotoxic potential of these compounds against various cancer cell lines alongside their effects on non-cancerous cell lines to determine a selectivity index.

For instance, a set of newly synthesized benzofuran derivatives, including five brominated compounds, were tested for their cytotoxicity on healthy human keratinocytes (HaCaT cells). nih.gov It was observed that the introduction of a bromine atom into the benzofuran structure tended to increase cytotoxic potential in both normal and cancer cells. nih.gov However, specific derivatives demonstrated a desirable selective action. Compound 8 (1-(7-bromo-5-ethoxy-3-methyl-1-benzofuran-2-yl)ethan-1-one) exhibited a high selective toxic potential against K562 leukemia cells (IC₅₀ = 2.59 ± 0.88 µM) while showing only moderate toxicity in normal HaCaT cells (IC₅₀ = 23.57 ± 10.7 µM), yielding a therapeutic index (TI) of 9.1. nih.gov Similarly, compound 6 (1-(7-bromo-5-methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-one) also showed selective action towards K562 cells with no significant toxic effect on HaCaT cells. nih.gov In contrast, compound 7 (1-(5-bromo-7-ethoxy-3-methyl-1-benzofuran-2-yl)ethan-1-one) was found to be extremely toxic towards HaCaT cells and was excluded from further study. nih.gov

Another study highlighted a lead compound, 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone , which demonstrated selective toxicity against leukemic cell lines (K562 and HL-60) but was not toxic to non-cancer HUVEC lines. nih.gov Further research on other benzofuran derivatives assessed their impact on non-tumorigenic human lung WI-38 cells. Three compounds in particular (4b , 15a , and 16a from the study) were found to be barely toxic to the normal lung cells, with high IC₅₀ values of 19.51 µM, 32.81 µM, and 12.86 µM, respectively. tandfonline.com When compared to their potent activity against lung cancer cell lines, these compounds yielded favorable mean tumor selectivity values of 5.3, 8.4, and 12.9, respectively, indicating a selective antiproliferative action against tumor cells. tandfonline.com

Compound ReferenceNormal Cell LineIC₅₀ (µM) on Normal CellsCancer Cell LineIC₅₀ (µM) on Cancer CellsSelectivity Index (SI)
Compound 8 nih.govHaCaT23.57 ± 10.7K5622.59 ± 0.889.1
Compound 4b tandfonline.comWI-3819.51A549 / NCI-H231.48 / 5.905.3
Compound 15a tandfonline.comWI-3832.81A549 / NCI-H235.27 / 2.528.4
Compound 16a tandfonline.comWI-3812.86A549 / NCI-H231.50 / 0.4912.9

Antimicrobial Activity Studies

Benzofuran and its derivatives are recognized as an important class of heterocyclic compounds that possess a wide spectrum of biological activities, including significant antimicrobial properties. nih.govsemanticscholar.orgnih.govnih.gov The versatile benzofuran scaffold has been extensively explored by medicinal chemists to develop novel agents against various microbial pathogens. niscpr.res.in Structure-activity relationship (SAR) studies have revealed that substitutions on the benzofuran ring system are crucial for modulating antimicrobial potency. nih.govrsc.org Specifically, the presence of halogen atoms, such as bromine, has been shown to enhance the antimicrobial effects of these compounds. rsc.org

Derivatives of the benzofuran core have demonstrated varied efficacy against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com The nature and position of substituents on the benzofuran ring can greatly influence the antibacterial activity and spectrum. nih.gov

For example, certain brominated benzofuran derivatives have shown notable activity. One study found that compound 7 (1-(5-bromo-7-ethoxy-3-methyl-1-benzofuran-2-yl)ethan-1-one) exhibited moderate activity specifically towards Gram-positive strains, with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 64 µg/mL. nih.gov Other research has shown that benzofuran derivatives with two bromo-substituents displayed excellent antibacterial activity against all tested bacterial strains. rsc.org

In a study of 3H-spiro[1-benzofuran-2,1'-cyclohexane] derivatives, the compounds were inactive against Gram-negative bacteria but showed interesting activity against Gram-positive organisms such as Bacillus subtilis, Bacillus cereus, Micrococcus luteus, and Staphylococcus aureus. nih.gov Another class of benzofuran-isoxazole hybrids also showed potent activity against both Gram-positive (Micrococcus luteus, MRSA) and Gram-negative (Pseudomonas aeruginosa, Klebsiella pneumoniae) bacteria. niscpr.res.in The uricosuric drug Benzbromarone , which features a benzofuran core, has been identified as having potent antibacterial activity against a range of Gram-positive pathogens, including clinical isolates of S. aureus and Enterococcus faecalis, with MIC values between 8 and 32 μg/mL. nih.gov

Compound/Derivative ClassBacterial Strain(s)TypeMIC (µg/mL)
Compound 7 nih.govGram-positive strainsGram (+)16 - 64
Benzbromarone nih.govS. aureus, E. faecalisGram (+)8 - 32
Benzofuran-isoxazole 7b niscpr.res.inM. luteus, P. aeruginosaGram (+/-)1.56
Benzofuran-isoxazole 7a niscpr.res.inM. luteus, P. aeruginosaGram (+/-)3.12
Filifolinol derivatives nih.govB. subtilis, S. aureusGram (+)6.2 - 25
Filifolinol derivatives nih.govGram-negative strainsGram (-)Inactive

In addition to antibacterial effects, the benzofuran scaffold is a key component in compounds exhibiting significant antifungal properties. nih.gov Research has demonstrated the efficacy of various benzofuran derivatives against a range of fungal pathogens, including yeasts and dermatophytes.

SAR studies suggest that the antifungal activity is influenced by the substitution patterns on both the benzofuran ring and its side chains. semanticscholar.org For instance, a series of benzofuran-isoxazole derivatives were screened for activity against the dermatophytes Microsporum canis, Microsporum gypseum, and Epidermophyton floccosum. Several of these compounds showed more potent activity against the tested fungal strains than the standard drug Nystatin. niscpr.res.in Other studies have noted that benzofuran derivatives can exhibit potent activity against Candida albicans, a common human fungal pathogen. rsc.org

Compound/Derivative ClassFungal Strain(s)Activity Compared to Standard
Benzofuran-isoxazoles (7a, 7b, 7i) niscpr.res.inM. canis, M. gypseum, E. floccosumMore active than Nystatin
Benzofuran barbitone derivatives rsc.orgVarious fungal strainsPotent activity (MIC: 12.50–66.49 μmol/L)

Understanding the mechanism by which antimicrobial agents act is crucial for their development. For benzofuran derivatives, evidence suggests that their antibacterial effects may be exerted through multiple mechanisms, with membrane disruption being a prominent mode of action.

Studies on the benzofuran derivative Benzbromarone revealed that it induces depolarization of the bacterial membrane and increases its permeability. nih.gov This disruptive effect on the cell membrane is likely achieved by targeting the membrane phospholipid phosphatidylethanolamine (B1630911) (PE). nih.gov Further proteomic analysis indicated that Benzbromarone also inhibits protein synthesis and turnover, suggesting a multi-targeted approach to its bactericidal activity. nih.gov Similarly, research on a 2-salicyloylbenzofuran derivative demonstrated that it kills bacterial strains by disrupting the integrity of their membranes. researchgate.net These findings point to the bacterial cell membrane as a key target for the antimicrobial action of certain benzofuran-based compounds.

Antioxidant Activity Evaluations

Benzofuran derivatives are recognized not only for their antimicrobial and anticancer potential but also as effective antioxidant agents. semanticscholar.orgniscpr.res.in Antioxidants are crucial for mitigating the damaging effects of oxidative stress caused by free radicals in biological systems. nih.gov The benzofuran scaffold has been utilized in the synthesis of compounds designed to scavenge these harmful radicals. researchgate.net The antioxidant capacity of these derivatives is often linked to the number and position of specific substituent groups, such as hydroxyls, on their aromatic structures. researchgate.net

To quantify the antioxidant potential of benzofuran derivatives, standard in vitro methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) free radical scavenging assays are commonly employed. nih.gov The DPPH assay is a simple and widely used method that measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, leading to a color change that can be measured spectrophotometrically. mdpi.comnih.gov A greater decrease in absorbance indicates higher radical scavenging activity. nih.gov

Studies on benzofuran hydrazone derivatives have utilized the DPPH assay to evaluate their radical-scavenging capabilities. researchgate.net The results showed that these compounds possess varying degrees of antioxidant activity. A clear structure-activity relationship was established, indicating that the antioxidant potency is related to the presence and position of hydroxyl groups on the arylidene moiety of the hydrazone. researchgate.net In particular, the 2-hydroxy-4-(diethylamino)benzylidene derivative showed high antioxidant activity, underscoring the potential of the benzofuran scaffold in designing effective free radical scavengers. researchgate.net

Cellular Antioxidant Activity

Benzofuran derivatives have been a subject of interest for their antioxidant properties, which are often attributed to their ability to scavenge free radicals or donate hydrogen atoms, particularly when substituted with phenolic hydroxyl groups. researchgate.net The core benzofuran structure itself is not inherently a strong antioxidant, but its derivatives can be engineered to possess significant antioxidant capabilities. researchgate.net

Investigations into various benzofuran derivatives have demonstrated their potential to act as antioxidants. rsc.orgsemanticscholar.orgmdpi.com For instance, studies on 3,3-disubstituted-3H-benzofuran-2-one derivatives have shown their capacity to reduce intracellular reactive oxygen species (ROS) levels in cellular models. mdpi.com In one study, all tested benzofuran-2-ones displayed antioxidant properties in differentiated SH-SY5Y cells subjected to oxidative stress. mdpi.com The antioxidant capacity of these compounds has been evaluated using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and cyclic voltammetry. mdpi.commdpi.comnih.gov

The antioxidant activity is often linked to the presence of specific functional groups on the benzofuran scaffold. researchgate.net For example, the presence of hydroxyl groups is considered crucial for the antioxidant activity of many benzofuran compounds. mdpi.comresearchgate.net Theoretical studies using density functional theory (DFT) have also been employed to explore the free radical scavenging activity of benzofuran derivatives, analyzing mechanisms like hydrogen atom transfer (HAT) and single-electron transfer followed by proton transfer (SET-PT). scholarena.com

While these findings relate to the broader class of benzofurans, they suggest that 5-Bromo-7-ethyl-3-methyl-1-benzofuran could potentially exhibit antioxidant activity, which would be influenced by its specific substitution pattern.

Structure-Activity Relationship (SAR) Analysis of Substituents on Biological Profiles

Impact of Halogenation (e.g., Bromine at C-5) on Potency and Selectivity

The introduction of halogen atoms, such as bromine, into the benzofuran ring has been shown to significantly influence biological activity, often leading to an increase in potency. nih.gov Halogenation can enhance properties like binding affinity through the formation of halogen bonds, which are attractive interactions between the electrophilic halogen and nucleophilic sites on a biological target. nih.gov

Specifically, the position of the halogen is a critical determinant of its effect. nih.gov For instance, in the context of antimicrobial activity, benzofuran derivatives with a bromo substituent at the C-5 position have demonstrated notable antibacterial effects. nih.gov One study highlighted that a compound with bromo substituents at both C-5 of the benzofuran ring and C-4 of a phenyl ring exhibited excellent activity against several bacterial strains. nih.gov

In the realm of anticancer research, halogenated benzofuran derivatives are an important class of compounds with cytotoxic activity. researchgate.net The presence of bromine has been associated with enhanced antiproliferative effects. nih.gov The hydrophobic and electron-donating nature of halogens can contribute to the cytotoxic properties of benzofurans. nih.gov

The following table summarizes the impact of bromine substitution on the antibacterial activity of certain benzofuran derivatives.

Compound IDSubstitution PatternTarget StrainActivity (MIC in mmol/L)
Compound A5-Bromo-benzofuran, 4-Bromo-phenylS. typhi29.76 - 31.96
Compound B5-Bromo-benzofuran, 4-Bromo-phenylP. syringae29.76 - 31.96
Compound C4-Bromo-phenylS. typhi36.61 - 37.92
Compound D4-Bromo-phenylP. syringae37.20 - 38.50

Data compiled from studies on brominated benzofuran derivatives, illustrating the contribution of the 5-bromo substitution to enhanced activity. nih.gov

Influence of Ethyl and Methyl Groups on Benzofuran Bioactivity

Alkyl groups, such as ethyl and methyl groups, also play a significant role in modulating the bioactivity of the benzofuran scaffold. nih.govtandfonline.com The size, position, and lipophilicity of these groups can affect how the molecule interacts with its biological target.

The methyl group at the C-3 position is a common feature in many bioactive benzofuran derivatives. tandfonline.commdpi.com Studies have indicated that the presence of a methyl group at this position can be beneficial for certain activities. For example, in a series of antitumor agents, a 3-methylbenzofuran (B1293835) derivative showed high antiproliferative activity. tandfonline.com

The influence of an ethyl group has also been investigated. In some cases, increasing the hydrophobicity by moving from a methyl to an ethyl substituent has been shown to increase potency. nih.gov For instance, in a study of aromatase inhibitors, ethyl-substituted benzofurans were found to be more potent than their methyl-substituted counterparts. nih.gov

Role of Substituent Position and Electronic Effects

The position of substituents on the benzofuran ring and their electronic properties (electron-donating or electron-withdrawing) are fundamental to their biological effects. researchgate.netmdpi.com The electronic environment of the benzofuran system can be finely tuned by the strategic placement of different functional groups.

Electron-donating groups, such as methoxy (B1213986) groups, have been shown to enhance the inhibitory effects of some benzofuran derivatives. nih.gov Conversely, the introduction of electron-withdrawing groups can also lead to potent bioactivity, although the effect is highly dependent on the specific biological target and the position of the substituent. mdpi.commdpi.com For example, a preliminary SAR analysis of certain benzofuran spiro-pyrrolidine derivatives found that introducing electron-donating substituents was beneficial for anticancer activity, while the introduction of electron-withdrawing groups like -Cl and -Br did not significantly improve activity in that specific series. mdpi.com

Theoretical studies have also shed light on the importance of electronic effects. For instance, calculations have shown that electron-withdrawing groups attached to π-conjugated systems in benzofuran derivatives can decrease bond dissociation enthalpies, which is relevant for antioxidant activity, while electron-donating groups can help decrease the ionization potential. scholarena.com

The following table provides a general overview of the influence of substituent electronic effects on the bioactivity of benzofuran derivatives based on various studies.

Substituent TypeGeneral PositionObserved Effect on BioactivityExample Biological Target/Activity
Electron-donatingBenzene (B151609) ringGenerally beneficialAnticancer mdpi.com
Electron-donatingBenzofuran coreEnhanced inhibitory effectSirtuin inhibition nih.gov
Electron-withdrawingBenzene ringVariable, can decrease activityAnticancer mdpi.commdpi.com
Electron-withdrawingBenzofuran coreCan be unfavorable for potencySirtuin inhibition nih.gov

This table represents generalized trends and the specific impact can vary significantly based on the complete molecular structure and the biological system under investigation.

Derivatization and Analogue Design Based on 5 Bromo 7 Ethyl 3 Methyl 1 Benzofuran

Synthesis of Related Functionalized Benzofuran (B130515) Derivatives

The synthesis of derivatives from the 5-Bromo-7-ethyl-3-methyl-1-benzofuran core can be systematically approached by targeting its distinct chemical features: the bromine-substituted benzene (B151609) ring, the furan (B31954) ring, and the ethyl and methyl substituents. rsc.orgacs.org

The benzene portion of the molecule offers two primary sites for modification: the bromine atom at position C-5 and the unsubstituted C-4 and C-6 positions.

Cross-Coupling Reactions at C-5: The bromine atom at the C-5 position is a key handle for introducing a wide array of functional groups through transition-metal-catalyzed cross-coupling reactions. For instance, Suzuki-Miyaura coupling with various aryl or heteroaryl boronic acids can generate biaryl derivatives. Similarly, Sonogashira coupling can be employed to introduce alkyne moieties, while Buchwald-Hartwig amination allows for the installation of diverse amine functionalities. acs.org These modifications significantly alter the steric and electronic properties of the molecule.

Electrophilic Aromatic Substitution: The C-4 and C-6 positions are susceptible to electrophilic aromatic substitution, such as nitration or halogenation. The directing effects of the existing substituents (alkoxy ether of the furan ring, ethyl group, and bromine) will influence the regioselectivity of these reactions.

Table 1: Examples of Benzene Ring Modifications

Reaction TypePositionReagentsPotential Product
Suzuki CouplingC-5Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃7-Ethyl-3-methyl-5-phenyl-1-benzofuran
Sonogashira CouplingC-5Phenylacetylene, PdCl₂(PPh₃)₂, CuI, Et₃N7-Ethyl-3-methyl-5-(phenylethynyl)-1-benzofuran
Buchwald-Hartwig AminationC-5Morpholine, Pd₂(dba)₃, BINAP, NaOtBu4-(7-Ethyl-3-methyl-1-benzofuran-5-yl)morpholine
NitrationC-4 or C-6HNO₃, H₂SO₄5-Bromo-7-ethyl-3-methyl-4-nitro-1-benzofuran

The furan ring, particularly the C-2 position, is another key site for derivatization. Although the parent compound has a methyl group at C-3, the C-2 position remains a viable point for introducing new substituents.

Formylation and Acylation: Reactions such as the Vilsmeier-Haack reaction (using POCl₃ and DMF) can introduce a formyl group at the C-2 position. This aldehyde can then serve as a versatile intermediate for further modifications, such as reductive amination or oxidation to a carboxylic acid.

Metalation and Subsequent Electrophilic Quench: Directed ortho-metalation (DoM) strategies, followed by quenching with various electrophiles (e.g., aldehydes, ketones, alkyl halides), can also be used to functionalize the C-2 position.

Reactions involving the 3-Methyl Group: The methyl group at the C-3 position can undergo radical bromination using N-bromosuccinimide (NBS) to form a bromomethyl derivative. acs.org This intermediate is highly reactive and can be substituted with a variety of nucleophiles to introduce new functional groups. nih.gov

Table 2: Examples of Furan Ring Modifications

Reaction TypePositionReagentsPotential Product
Vilsmeier-Haack FormylationC-2POCl₃, DMFThis compound-2-carbaldehyde
Benzylic BrominationC-3 MethylN-Bromosuccinimide (NBS), Benzoyl peroxide5-Bromo-3-(bromomethyl)-7-ethyl-1-benzofuran
Nucleophilic SubstitutionC-3 BromomethylSodium azide (B81097) (NaN₃)5-Bromo-3-(azidomethyl)-7-ethyl-1-benzofuran

The ethyl group at C-7 and the methyl group at C-3 can also be chemically altered. Similar to the 3-methyl group, the benzylic position of the 7-ethyl group is susceptible to oxidation or halogenation, providing a route to introduce carbonyl, hydroxyl, or other functional groups. These modifications can influence the molecule's polarity and hydrogen bonding capacity.

Exploration of Bioisosteric Replacements

Bioisosteric replacement is a key strategy in drug design to improve potency, selectivity, or metabolic stability. For this compound, several bioisosteric modifications can be envisioned.

Scaffold Hopping: The benzofuran core can be replaced with other bicyclic heteroaromatic systems known to be bioisosteres, such as benzothiophene, indole, or indazole. This can fundamentally alter the electronic and geometric properties while potentially retaining the key binding interactions. acs.org

Functional Group Replacement:

The bromo substituent at C-5 can be replaced with other groups of similar size and electronics, such as a chloro, iodo, or trifluoromethyl group.

The ethyl group at C-7 could be replaced by isosteric groups like a vinyl, cyclopropyl, or methoxy (B1213986) group.

The furan oxygen could be replaced with sulfur (to form a benzothiophene) or a nitrogen atom (to form an indole), which alters hydrogen bonding capabilities and metabolic stability.

Design Principles for Enhanced Biological Properties

A compound's ability to cross cellular membranes and reach its target is heavily dependent on its lipophilicity and polarity. nih.gov Lipophilicity is commonly expressed as the logarithm of the octanol-water partition coefficient (logP).

Modulating Lipophilicity: The derivatization strategies discussed above can systematically alter the lipophilicity of the parent compound.

Increasing Lipophilicity: Introducing nonpolar groups, such as larger alkyl chains or aryl groups (via Suzuki coupling), will increase the logP value.

Decreasing Lipophilicity: Introducing polar functional groups, such as hydroxyl, carboxyl, or amine moieties (via oxidation of alkyl groups or Buchwald-Hartwig amination), will decrease the logP value and increase polarity. researchgate.net

A balance between lipophilicity and water solubility is often required for optimal bioavailability. nih.gov While high lipophilicity can enhance membrane permeability, it may also lead to poor aqueous solubility and increased binding to plasma proteins. By creating a library of derivatives with a range of logP values, it is possible to identify candidates with an optimal balance for cellular uptake and in vivo efficacy.

Table 3: Predicted Effect of Functionalization on Physicochemical Properties

ModificationExample Functional GroupPredicted Effect on Lipophilicity (logP)Predicted Effect on Polarity
Aryl addition at C-5-PhenylIncreaseDecrease
Amine addition at C-5-MorpholinylDecreaseIncrease
Formylation at C-2-CHODecreaseIncrease
Oxidation of C-7 ethyl group-COCH₃DecreaseIncrease

Lack of Publicly Available Research Prevents Article Generation on this compound Derivatization Strategies

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no specific, publicly available research on the derivatization and analogue design of the chemical compound this compound aimed at improving target selectivity. The user's request for an article focused solely on this topic cannot be fulfilled without the necessary foundational research data.

The performed searches sought scholarly articles, patents, and medicinal chemistry literature concerning the structure-activity relationship (SAR), analogue design, and synthetic derivatization of this compound. While the search yielded extensive information on the broader class of benzofuran derivatives, no documents were identified that specifically discuss the requested compound in the context of strategies for improved target selectivity.

Research on the benzofuran scaffold is prevalent, with many studies highlighting how modifications to the ring system can influence biological activity. General principles of medicinal chemistry suggest that derivatization of the this compound core—for instance, by altering substituents at the C-2 position, modifying the 3-methyl group, or replacing the 7-ethyl group—could theoretically be explored to enhance selectivity for a specific biological target. However, without published studies, any discussion of specific strategies, research findings, or data tables would be purely speculative and would not meet the required standards of scientific accuracy.

The available literature does describe related compounds, such as other 5-bromo-7-methyl-benzofuran derivatives. Nevertheless, the research on these analogues primarily focuses on their synthesis and crystal structure analysis, rather than a systematic exploration of derivatization to improve target selectivity. Extrapolating from these related compounds to generate content specifically for this compound would be scientifically unsound.

Due to the absence of specific research data on derivatization and analogue design for this compound, the generation of a scientifically accurate and informative article as per the user's strict outline and content requirements is not possible at this time.

Emerging Research Applications of 5 Bromo 7 Ethyl 3 Methyl 1 Benzofuran Derivatives Non Biological/non Clinical

Application as Fluorescent Probes and Sensors

There is no available data on the synthesis or evaluation of derivatives of 5-Bromo-7-ethyl-3-methyl-1-benzofuran for use as fluorescent probes or sensors. The photophysical properties, such as absorption, emission, quantum yield, and solvatochromism, which are essential for these applications, have not been reported for this compound or its close analogues.

Potential in Materials Science (e.g., Optical Devices, Organic Electronics)

Similarly, the potential of this compound derivatives in materials science is unexplored. There are no studies detailing its use in the development of optical devices, organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or other organic electronic components. The electronic and optical properties necessary for such applications remain uninvestigated.

Exploration as Ligands in Catalysis

The use of this compound or its derivatives as ligands in catalytic processes has not been documented in the scientific literature. Research into the coordination chemistry of this compound with various metal centers and its subsequent application in catalysis is absent.

While numerous other substituted benzofurans have been synthesized and studied, the strict focus on the specific compound "this compound" prevents the inclusion of data from related but structurally distinct molecules. The scientific community has yet to publish research that would form the basis for an article on the non-biological applications of this particular compound.

Future Research Directions and Unanswered Questions for 5 Bromo 7 Ethyl 3 Methyl 1 Benzofuran

Development of Novel and Efficient Asymmetric Synthetic Routes

While various methods exist for the synthesis of the benzofuran (B130515) core, the development of asymmetric routes to produce enantiomerically pure derivatives remains a critical challenge in medicinal chemistry. nih.govjocpr.com Many biologically active molecules are chiral, and different enantiomers can exhibit vastly different pharmacological and toxicological profiles. nih.gov For 5-Bromo-7-ethyl-3-methyl-1-benzofuran, future research should prioritize the development of novel and efficient asymmetric synthetic strategies.

A significant unanswered question is how to control the stereochemistry at the C2 and C3 positions of the benzofuran ring, especially when introducing further complexity. Research should focus on:

Catalytic Asymmetric Synthesis: Exploring the use of chiral catalysts, such as bifunctional squaramides or urea-based catalysts, in annulation reactions could yield skeletally diverse and enantiomerically enriched benzofuran derivatives starting from precursors related to this compound. rsc.orgrsc.org

Organocatalysis: Investigating organocatalytic methods, which offer mild and environmentally friendly reaction conditions, could provide convenient routes to enantiopure 2-substituted benzofurans that are otherwise difficult to prepare using conventional methods. nih.govresearchgate.net

Metal-Catalyzed Cross-Coupling: Advanced palladium- and copper-catalyzed reactions, such as the Sonogashira coupling followed by intramolecular cyclization, could be adapted to create chiral centers with high selectivity. nih.govacs.org

The successful development of these routes would be instrumental in synthesizing specific stereoisomers of derivatives of this compound, allowing for a more precise evaluation of their structure-activity relationships (SAR).

In-depth Elucidation of Molecular Targets and Pathways for Observed Biological Activities

The benzofuran scaffold is known to interact with a multitude of biological targets, contributing to its broad spectrum of pharmacological activities. researchgate.netrsc.org Derivatives have been shown to act as inhibitors of various enzymes, including protein kinases like Pim-1 and mTOR, and to interact with DNA. nih.govresearchgate.netnih.gov However, the specific molecular targets and biological pathways modulated by this compound remain unknown.

Future research must undertake a systematic screening of this compound to identify its biological activities. Once an activity is confirmed, the subsequent critical steps will involve:

Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and biochemical assays to identify the specific protein or nucleic acid targets with which the compound interacts. For instance, if anticancer activity is observed, its effect on key signaling pathways involved in tumor development, such as the AKT/mTOR pathway, should be investigated. nih.gov

Mechanism of Action Studies: Elucidating the precise mechanism by which this compound exerts its effects. This includes studying its impact on cell cycle progression, apoptosis induction, and other cellular processes. researchgate.netresearchgate.net The anticancer activity of some benzofurans, for example, is attributed to their ability to induce apoptosis in cancer cells. researchgate.net

SAR Analysis: Synthesizing analogs of this compound to establish a clear structure-activity relationship. This will help in understanding how the bromo, ethyl, and methyl substituents contribute to its biological profile and will guide the design of more potent and selective molecules. nih.gov

Answering these questions is fundamental to understanding the therapeutic potential and advancing the development of this specific compound.

Discovery of New Biological Activities Beyond Current Scope

The diverse biological properties reported for the benzofuran class suggest that this compound may possess novel activities beyond those commonly associated with this scaffold. scienceopen.comnih.gov While anticancer and antimicrobial activities are widely studied, there is a vast, unexplored landscape of potential therapeutic applications. nih.govrsc.org

A key future direction is the implementation of comprehensive screening programs to uncover new biological functions. This exploration should include:

High-Throughput Screening (HTS): Testing the compound against large, diverse libraries of biological targets, including enzymes, receptors, and ion channels, to identify unexpected activities.

Phenotypic Screening: Evaluating the effect of the compound in cell-based models of various diseases, such as neurodegenerative disorders, metabolic diseases, and parasitic infections, for which some benzofurans have shown promise. rsc.orgrsc.org

Exploration of Novel Therapeutic Areas: Investigating its potential as an antiviral, anti-inflammatory, or cardioprotective agent, activities that have been reported for other benzofuran derivatives. researchgate.netnih.gov

The discovery of novel bioactivities would significantly broaden the potential applications of this compound and open new avenues for drug development.

Advanced Computational Modeling for Predictive Research

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the prediction of molecular properties and interactions, thus guiding experimental work. nih.gov For this compound, advanced computational modeling represents a powerful and resource-efficient approach to predictive research.

Future research should leverage computational tools to address several unanswered questions:

Predictive Docking Studies: Performing molecular docking simulations to predict the binding modes and affinities of this compound against a wide range of known drug targets. nih.govresearchgate.net This can help prioritize experimental screening efforts.

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of this compound and its potential analogs with their predicted biological activities.

In Silico Pharmacokinetic Profiling: Using computational models to predict the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, providing early insights into its potential as a drug candidate.

These computational approaches can accelerate the research process by generating hypotheses, prioritizing experiments, and guiding the rational design of new derivatives with improved properties.

Exploration of this compound as a Versatile Synthetic Intermediate

The chemical structure of this compound, particularly the presence of a bromine atom on the aromatic ring, makes it an attractive starting material for the synthesis of more complex molecules. Benzofurans are valuable intermediates for creating a variety of novel heterocyclic systems. jocpr.comtandfonline.com

A crucial area for future investigation is the utility of this compound as a versatile synthetic intermediate. Key questions to explore include:

Functionalization via Cross-Coupling: Can the bromine atom at the 5-position be efficiently utilized in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce a wide range of substituents? acs.orgnih.gov This would enable the creation of a library of novel benzofuran derivatives for biological screening.

Synthesis of Complex Scaffolds: Can this compound serve as a key building block in the total synthesis of complex natural products that contain a benzofuran core? rsc.org

Development of Hybrid Molecules: Exploring the possibility of linking this benzofuran moiety to other pharmacologically active scaffolds (e.g., triazoles, piperazines, chalcones) to create hybrid molecules with potentially synergistic or novel biological activities. nih.govniscair.res.in

Unlocking the synthetic potential of this compound could provide access to a vast chemical space of new compounds with significant potential in medicinal chemistry and materials science.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-Bromo-7-ethyl-3-methyl-1-benzofuran derivatives to improve crystallinity for X-ray studies?

  • Methodology :

  • Use 3-chloroperoxybenzoic acid in dichloromethane at 273 K for controlled oxidation of sulfanyl to sulfinyl/sulfonyl groups, ensuring high regioselectivity .
  • Purify via column chromatography (hexane:ethyl acetate, 4:1 v/v) to isolate crystalline products .
  • Grow single crystals by slow evaporation of ethyl acetate or benzene solutions, optimizing solvent polarity to enhance crystal packing .
    • Key Parameters : Reaction temperature (273 K), solvent polarity, and slow evaporation rates are critical for obtaining diffraction-quality crystals.

Q. What are the standard protocols for refining methyl group geometries in benzofuran derivatives using crystallographic data?

  • Methodology :

  • Employ the riding model in SHELXL-97, with C–H distances fixed at 0.98 Å for methyl groups and Uiso(H)=1.5Ueq(C)U_{\text{iso}}(H) = 1.5U_{\text{eq}}(C) .
  • Use the AFIX 137 command to optimize methyl hydrogen positions, ensuring proper tetrahedral geometry .
  • Validate using residual electron density maps to confirm absence of positional disorder .

Advanced Research Questions

Q. How do halogen substituents (e.g., bromine) and sulfonyl/sulfinyl groups influence the supramolecular architecture of this compound derivatives?

  • Methodology :

  • Analyze Br⋯O halogen bonds (3.335 Å, 168.67°) and C–H⋯O hydrogen bonds (Table 1 in ) using Mercury or OLEX2 .
  • Calculate dihedral angles between benzofuran and aryl rings (e.g., 77.37° in ) to assess steric effects on packing.
  • Identify π⋯π interactions (interplanar distance: 3.440 Å, slippage: 1.804 Å) using centroid-to-centroid measurements .
    • Key Insight : Bromine enhances halogen bonding, while sulfonyl groups promote directional hydrogen bonding, stabilizing layered or chain-like architectures .

Q. What strategies resolve contradictions in crystallographic data between derivatives with varying substituents (e.g., 4-fluorophenyl vs. 3-methylphenyl)?

  • Methodology :

  • Compare torsion angles (e.g., C7–C2–C1: 125.04° in vs. 121.8° in ) to identify conformational flexibility .
  • Use Hirshfeld surface analysis to quantify intermolecular interaction differences (e.g., halogen vs. hydrogen bonding prevalence) .
  • Cross-validate with DFT calculations to correlate observed geometries with electronic effects .

Q. How can researchers leverage SHELX and ORTEP-III for high-throughput crystallographic analysis of benzofuran derivatives?

  • Methodology :

  • Use SHELXC/D/E for rapid structure solution from twinned or low-resolution data, ideal for derivatives with complex packing .
  • Visualize thermal ellipsoids and hydrogen bonding networks in ORTEP-3 (GUI version) to refine molecular geometry .
  • Automate refinement pipelines by integrating SHELXL with Coot for real-time model adjustment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.